Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
CAS No.: 428844-77-3
Cat. No.: VC6962641
Molecular Formula: C12H13BrO5
Molecular Weight: 317.135
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 428844-77-3 |
|---|---|
| Molecular Formula | C12H13BrO5 |
| Molecular Weight | 317.135 |
| IUPAC Name | ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate |
| Standard InChI | InChI=1S/C12H13BrO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | DBMZOJKHICFJSY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=C(C=C(C=C1Br)C=O)OC |
Introduction
Structural Elucidation and Molecular Properties
Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate belongs to the phenoxyacetate family, featuring a bromine atom at the 2-position, a formyl group at the 4-position, and a methoxy group at the 6-position of the phenolic ring. The ethyl acetate moiety is linked via an ether bond to the oxygen atom at the 1-position.
Molecular Geometry and Electronic Configuration
The compound’s planar aromatic ring facilitates conjugation between the electron-withdrawing bromo and formyl groups, which stabilizes the molecule through resonance effects. Density functional theory (DFT) calculations suggest that the methoxy group’s electron-donating nature slightly counterbalances this stabilization, creating a polarized electronic environment conducive to nucleophilic substitution reactions.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 317.13 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Soluble in DMSO, acetone |
Synthetic Methodologies
Conventional Synthesis Route
The most widely reported synthesis involves a two-step process:
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Etherification: 2-Bromo-4,6-dimethoxyphenol reacts with ethyl chloroacetate in the presence of potassium carbonate () to form the ethyl phenoxyacetate intermediate.
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Formylation: The intermediate undergoes formylation using a Vilsmeier-Haack reagent ( and DMF) to introduce the aldehyde group at the 4-position.
Alternative Halogen-Specific Synthesis
A modified approach for the iodo analog (CAS No. 428490-71-5) substitutes bromine with iodine. In this method, 5-iodovanillin reacts with ethyl bromoacetate in acetone using cesium carbonate () as a base, yielding 49% product after refluxing for 1 hour . While this method is specific to iodine, it underscores the adaptability of the core synthetic framework for halogen variation.
Reaction Scheme:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (DMSO-d6, 300 MHz):
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δ 1.28 (t, 3H, CH2CH3), δ 3.97 (s, 3H, OCH3), δ 4.23 (q, 2H, OCH2), δ 4.85 (s, 2H, OCH2CO), δ 7.55 (s, 1H, Ar-H), δ 7.95 (s, 1H, Ar-H), δ 9.89 (s, 1H, CHO) .
The singlet at δ 9.89 confirms the formyl proton, while the aromatic protons at δ 7.55 and δ 7.95 reflect the deshielding effect of the bromo and methoxy groups.
Infrared (IR) Spectroscopy
Key absorption bands include:
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
Replacing bromine with iodine increases molecular weight (364.13 g/mol vs. 317.13 g/mol) and polarizability, enhancing reactivity in radical reactions . Conversely, bromine offers a balance between reactivity and stability for nucleophilic substitutions.
Methoxy vs. Hydroxy Groups
Compared to non-methylated analogs, the methoxy group improves lipid solubility, potentially enhancing blood-brain barrier permeability in drug candidates.
Research Advancements and Future Directions
Recent studies focus on optimizing synthesis yields (currently 49% for iodine analogs ) and exploring catalytic systems for greener production. Future work may investigate:
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Biological activity of derivatives against resistant pathogens,
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Role in metal-organic frameworks (MOFs) for gas storage.
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